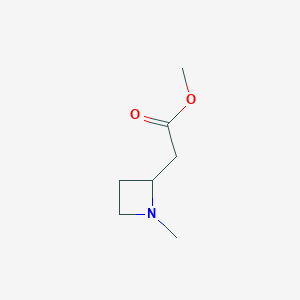
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile typically involves the reaction of pyrrole with methylating agents under specific conditions. One common method includes the reaction of pyrrole with methyl acrylate in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. .
Wissenschaftliche Forschungsanwendungen
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile can be compared with other pyrrole derivatives such as:
1,5-Dimethyl-2-pyrrolecarbonitrile: Similar in structure but with different methyl group positions, leading to varied chemical properties.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Another derivative with additional ethyl substitution, affecting its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1,4,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-8(5-9)10(3)7(6)2/h4H,1-3H3 |
InChI-Schlüssel |
NCPKEUGVAYKKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



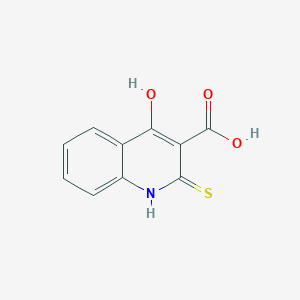
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
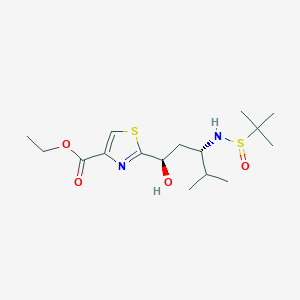
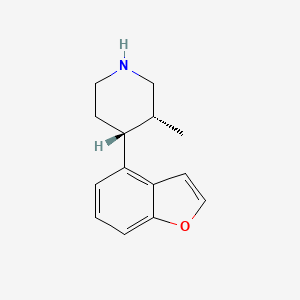
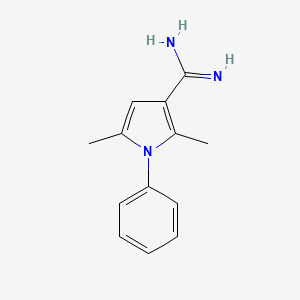
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
